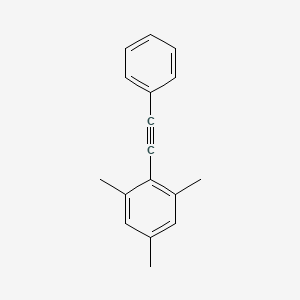

1,3,5-TRIMETHYL-2-(2-PHENYLETHYNYL)BENZENE

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-2-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-13-11-14(2)17(15(3)12-13)10-9-16-7-5-4-6-8-16/h4-8,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNZPCQJFVBCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C#CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507227 | |

| Record name | 1,3,5-Trimethyl-2-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29778-31-2 | |

| Record name | 1,3,5-Trimethyl-2-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3,5 Trimethyl 2 2 Phenylethynyl Benzene

Catalytic Cross-Coupling Strategies for C(sp)-C(sp2) Bond Formation

The formation of the C(sp)-C(sp2) bond in 1,3,5-trimethyl-2-(2-phenylethynyl)benzene is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance under increasingly mild conditions.

Palladium-Catalyzed Sonogashira Coupling Variants and Optimization

The Sonogashira reaction, first reported in 1975, is the preeminent method for coupling terminal alkynes with aryl halides. wikipedia.org The archetypal reaction for synthesizing the target compound involves the coupling of an appropriate 2-halo-1,3,5-trimethylbenzene with phenylacetylene (B144264), catalyzed by a palladium(0) species and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Optimization of this reaction has focused heavily on the catalyst system, particularly the ligands coordinating to the palladium center, and the solvent used.

Ligand Effects: The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst. While initial systems often used phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), modern variants employ a diverse array of ligands to enhance catalytic efficiency, broaden substrate scope, and enable milder reaction conditions. organic-chemistry.orgorgsyn.org Bulky and electron-rich phosphine ligands, for instance, can promote the oxidative addition step and stabilize the catalytic species. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and catalytic activity, sometimes allowing for the coupling of less reactive aryl chlorides. researchgate.net

| Palladium Precursor | Ligand Type | Example Ligand | Key Feature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | Triarylphosphine | Triphenylphosphine (PPh₃) | Classic, widely used ligand. orgsyn.org | orgsyn.org |

| Pd(OAc)₂ | Bulky Alkylphosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | Effective for less reactive aryl bromides at room temperature. organic-chemistry.org | organic-chemistry.org |

| Pd(II) Precursors | N-Heterocyclic Carbene (NHC) | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | Highly stable catalyst, effective for aryl chlorides. | researchgate.net |

| PdCl₂ | Aminopyrimidine | Aminopyrimidine-based ligands | Water-soluble complex for copper-free coupling in aqueous media. nih.gov | nih.gov |

Solvent Systems: The reaction medium significantly impacts reaction rates, yields, and catalyst stability. While traditional Sonogashira couplings often use organic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or triethylamine (B128534) (which can also act as the base), research has expanded to include a variety of other systems. acs.orgrsc.org Non-polar solvents such as toluene (B28343) have been shown to be effective, while a major push towards sustainability has popularized the use of "green" solvents. acs.org

| Solvent Type | Example Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Aprotic Polar | DMF, NMP | Good solubility for reagents and catalysts. | High boiling point, toxicity concerns. wikipedia.org | wikipedia.org |

| Ethereal | THF, Dioxane | Commonly used, moderate polarity. | Anhydrous conditions often required. rsc.org | rsc.org |

| Aqueous | Water (with surfactants) | Environmentally benign, safe. rsc.orgresearchgate.net | Requires phase-transfer catalyst or surfactant for lipophilic substrates. rsc.org | rsc.orgresearchgate.net |

| Bio-derived / Ionic Liquid | γ-Valerolactone (GVL) based ILs | Sustainable, can act as solvent, ligand, and base. beilstein-journals.org | Cost and recovery can be issues. | beilstein-journals.org |

Copper-Mediated and Other Transition-Metal Catalyzed Coupling Approaches

While copper is a co-catalyst in the classic Sonogashira reaction, its role is pivotal, facilitating the formation of a copper(I) acetylide intermediate which then transmetalates to the palladium center. wikipedia.org However, copper can also be the primary catalyst in related C-C bond-forming reactions. The Castro-Stephens reaction, for example, uses a stoichiometric amount of a pre-formed copper acetylide to couple with an aryl halide.

Beyond palladium and copper, other transition metals have been explored as catalysts for Sonogashira-type reactions. Iron, being abundant and less toxic than palladium, has been investigated as a cost-effective alternative. researchgate.net Iron-catalyzed protocols have been developed for the coupling of alkyl halides with terminal alkynes, showcasing the potential for expanding these methods to aryl systems. researchgate.net Nickel-based catalysts have also proven effective for coupling aryl iodides with terminal alkynes. acs.org

Development of Sustainable and Green Chemistry Approaches in Synthesis

A significant trend in modern organic synthesis is the development of environmentally friendly protocols. For the Sonogashira reaction, this has manifested in several key areas:

Copper-Free Sonogashira Coupling: The toxicity of copper and the potential for side reactions (such as alkyne homocoupling) have driven the development of copper-free systems. nih.govrsc.org These reactions rely solely on a palladium catalyst and are often facilitated by specific ligands or reaction conditions that promote the direct reaction between the palladium complex and the alkyne. researchgate.netnih.govnih.gov

Heterogeneous Catalysis: To simplify catalyst separation and recycling, many protocols now employ heterogeneous catalysts. These involve anchoring the palladium catalyst onto a solid support, such as silica (B1680970) (MCM-41), polymers, or magnetic nanoparticles. researchgate.netmdpi.com This approach not only facilitates product purification but also minimizes the leaching of toxic heavy metals into the final product. mdpi.com

Green Solvents and Conditions: The use of water as a reaction solvent is a major goal of green chemistry. rsc.orgresearchgate.netd-nb.info For hydrophobic substrates, surfactants can be used to create micelles that act as microreactors, enabling the reaction to proceed efficiently in an aqueous medium. rsc.org Other green solvents, such as bio-derived ionic liquids, have also been successfully employed. beilstein-journals.org In some cases, reactions can be performed under solvent-free conditions, for example, by using ball milling, which drastically reduces waste.

Precursor Synthesis and Functionalization Pathways

The successful synthesis of this compound relies on the availability of its key precursors: a halogenated 1,3,5-trimethylbenzene and a potentially functionalized phenylacetylene.

Synthesis of Halogenated 1,3,5-Trimethylbenzene Intermediates

The starting aryl halide is typically 2-bromo-1,3,5-trimethylbenzene (bromomesitylene) or 2-iodo-1,3,5-trimethylbenzene (iodomesitylene). nist.govfishersci.canih.gov The reactivity of the aryl halide towards oxidative addition follows the general trend I > Br >> Cl. wikipedia.org

These precursors can be synthesized through several established methods:

Direct Electrophilic Halogenation: 1,3,5-Trimethylbenzene (mesitylene) can undergo direct electrophilic bromination using bromine (Br₂) and a catalyst. wikipedia.org The reaction readily yields the monobrominated product, mesityl bromide. wikipedia.org Direct iodination is also a common method.

Sandmeyer-Type Reactions: An alternative route involves the conversion of an amino group to a halide. For instance, a substituted aniline (B41778) like 2,6-dimethylaniline (B139824) can be converted to the corresponding aryl bromide via diazotization followed by treatment with a copper(I) bromide salt. chemicalbook.com This methodology is applicable to the synthesis of bromomesitylene from 2,4,6-trimethylaniline.

Preparation of Functionalized Phenylethynyl Precursors

While the parent phenylacetylene is the most direct coupling partner, the synthesis allows for the use of phenylethynyl precursors with various functional groups, enabling the creation of a diverse library of derivatives.

The synthesis of the parent phenylacetylene can be achieved through the dehydrohalogenation of a dihalide precursor, such as treating β-bromostyrene with a strong base like molten potassium hydroxide. orgsyn.org

More advanced strategies allow for the incorporation of specific functionalities onto the phenylacetylene ring prior to the coupling step. This is a powerful tool for building complex molecules. For example, solid-phase synthesis methods have been developed to create sequence-specific phenylacetylene oligomers by coupling various functionalized aryl iodides to a polymer-supported terminal alkyne. acs.org Furthermore, rhodium-catalyzed living polymerization of phenylacetylenes allows for the creation of poly(phenylacetylene)s with functional groups introduced at the chain ends. acs.orgresearchgate.net These methods highlight the versatility and control available for preparing a wide range of functionalized phenylethynyl precursors for use in cross-coupling reactions.

Mechanistic Investigations of this compound Formation

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and typically a copper co-catalyst. researchgate.netyoutube.com The specific reactants for this target compound are an activated derivative of 1,3,5-trimethylbenzene (mesitylene), such as 2-bromo- or 2-iodo-1,3,5-trimethylbenzene, and phenylacetylene. The reaction is prized for its reliability in forming sp2-sp C-C bonds. researchgate.net

Elucidation of Catalytic Cycles and Rate-Determining Steps

The formation of this compound via the Sonogashira coupling is understood to proceed through a complex catalytic cycle. Two primary pathways are generally accepted: a palladium and copper co-catalyzed cycle and a copper-free cycle. libretexts.org

Palladium and Copper Co-catalyzed Cycle: This is the classic approach and is proposed to involve two interconnected catalytic cycles (one for palladium, one for copper). libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2-halo-1,3,5-trimethylbenzene) to a 14-electron Pd(0) complex, forming a square planar Pd(II) intermediate. youtube.comlibretexts.org The reactivity of the halide generally follows the trend I > OTf ≥ Br >> Cl. libretexts.org

Transmetalation: Concurrently, the copper cycle is initiated. Phenylacetylene is deprotonated by a base (commonly an amine like triethylamine or diisopropylamine) and reacts with a copper(I) salt (like CuI) to form a copper(I) acetylide species. youtube.comnih.gov This copper acetylide then transfers the acetylide ligand to the Pd(II) complex in a step called transmetalation, displacing the halide and regenerating the copper(I) catalyst.

Reductive Elimination: The resulting palladium intermediate, now bearing both the mesityl and phenylethynyl groups, undergoes reductive elimination. This step forms the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

Copper-Free Catalytic Cycle: To avoid the formation of undesired alkyne homocoupling (Glaser coupling) products, copper-free versions of the Sonogashira reaction have been developed. libretexts.orgorganic-chemistry.org

Oxidative Addition: This step is identical to the co-catalyzed cycle, with the aryl halide adding to the Pd(0) center. libretexts.org

Alkyne Coordination and Deprotonation: In the absence of a copper acetylide, the terminal alkyne (phenylacetylene) coordinates directly to the Pd(II) complex. A base, which must be strong enough to deprotonate the alkyne, then removes the acetylenic proton to form a palladium-acetylide intermediate directly. libretexts.org

Reductive Elimination: As in the copper-assisted cycle, this final step releases the coupled product and regenerates the Pd(0) catalyst. libretexts.org

The rate-determining step in Sonogashira couplings can vary depending on the specific substrates and conditions. For many aryl halides, the initial oxidative addition is the slowest step. libretexts.org However, for more challenging or sterically hindered substrates like 2-halo-1,3,5-trimethylbenzene, later steps in the cycle, such as the reductive elimination, can become rate-limiting. researchgate.net The use of specific ligands and reaction conditions is crucial for facilitating all stages of the cycle with such substrates.

Role of Steric Hindrance in Reaction Kinetics and Selectivity

The three methyl groups on the 1,3,5-trimethylbenzene ring introduce significant steric hindrance around the reaction center (the C-2 position). This has a profound impact on the reaction kinetics and the choice of catalytic system.

The bulky methyl groups impede the approach of the palladium catalyst for the initial oxidative addition step, slowing the reaction rate considerably compared to less substituted aryl halides. This steric clash can lead to low yields or require harsh reaction conditions, such as high temperatures, which may cause side reactions.

To overcome this challenge, specialized catalytic systems have been developed. Research has shown that using bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands can significantly improve reaction efficiency. researchgate.netorganic-chemistry.org These ligands stabilize the palladium catalyst and possess "flexible steric bulk" that can accommodate hindered substrates while promoting the crucial reductive elimination step. researchgate.net Microwave-assisted synthesis has also proven effective for driving the coupling of sterically hindered substrates to completion in a much shorter time frame. organic-chemistry.org

Table 1: Catalyst Systems for Sonogashira Coupling of Sterically Hindered Substrates

| Catalyst/Ligand System | Base | Solvent | Conditions | Outcome | Reference |

| PdCl₂(PPh₃)₂ / P(tBu)₃ | Cs₂CO₃ | DMF | Microwave, 10 min | Good yields for hindered aryl chlorides | organic-chemistry.org |

| [PdCl(µ-Cl)(IBiox7)]₂ (NHC) | N/A | N/A | N/A | Effective for secondary alkyl bromides | researchgate.net |

| Pd(PPh₃)₄ / CuI | Diisopropylamine | THF/Diisopropylamine | Reflux | Good yields for tri-substituted benzenes | nih.gov |

Divergent and Convergent Synthetic Strategies for Derivatives and Analogs

The core structure of this compound serves as a scaffold that can be elaborated using both divergent and convergent synthetic strategies to produce a wide array of derivatives and analogs for various applications, such as in materials science. researchgate.netrsc.org

Divergent Synthesis: A divergent strategy begins with a common core structure which is then elaborated in a few steps to create a library of related compounds. For analogs of the title compound, two common divergent approaches are possible:

Starting with a functionalized Mesitylene (B46885) Core: One could begin with 2-bromo-1,3,5-trimethylbenzene and perform Sonogashira couplings with a wide variety of substituted terminal alkynes. This allows for the synthesis of derivatives with different functional groups on the phenyl ring of the phenylethynyl moiety.

Starting with a functionalized Alkyne Core: Alternatively, one could start with 2-ethynyl-1,3,5-trimethylbenzene (B1595548) (mesitylacetylene) and couple it with a range of functionalized aryl halides or triflates. This approach modifies the aromatic ring that is not the mesitylene ring.

A related strategy has been used to synthesize a series of 1,3,5-tris(functionalised-phenylethynyl)benzenes by starting with 1,3,5-triethynylbenzene (B1295396) and coupling it with various bromoarenes. researchgate.net This method highlights how a central, multi-functionalized core can be used to rapidly generate diverse structures.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the final molecule separately and then combining them in the final stages. This approach is highly efficient for creating complex molecules as it allows for the independent optimization of the synthesis of each fragment.

Table 2: Examples of Synthesized Analogs via Cross-Coupling Strategies

| Starting Material 1 | Starting Material 2 | Product Type | Synthesis Strategy | Reference |

| 1,3,5-Tribromobenzene | Trimethylsilylacetylene | Tris(alkynyl)benzene precursor | Divergent | mdpi.comrsc.org |

| 1,3,5-Triethynylbenzene | 4-Bromopyridine | Tris(pyridylethynyl)benzene | Divergent | mdpi.com |

| 1,3,5-Triethynylbenzene | 3-Bromo Anisole | Tris(methoxyphenylethynyl)benzene | Divergent | researchgate.net |

| 1,3,5-Triiodo-2,4,6-trifluorobenzene | Phenylacetylene | Fluorinated Tris(phenylethynyl)benzene | Divergent | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,3,5 Trimethyl 2 2 Phenylethynyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure of 1,3,5-Trimethyl-2-(2-phenylethynyl)benzene. The high symmetry of the 1,3,5-trimethylbenzene (mesitylene) portion of the molecule simplifies its ¹H NMR spectrum, which is expected to show distinct signals for the aromatic protons and the methyl group protons. docbrown.info The phenylethynyl group will contribute signals corresponding to its five aromatic protons.

Due to the molecule's symmetry, the two methyl groups at positions 1 and 5 are chemically equivalent, while the methyl group at position 3 is unique. Similarly, the two aromatic protons on the mesitylene (B46885) ring are equivalent. The protons of the phenyl ring are typically observed as a multiplet in the aromatic region of the spectrum.

Two-dimensional (2D) NMR experiments are crucial for definitive assignment of these signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the protons on the monosubstituted phenyl ring, showing correlations between adjacent ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. For example, the signals for the three methyl carbons can be assigned by correlating them to their respective methyl proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons on the mesitylene ring to the quaternary and protonated carbons of that ring. Crucially, it would also reveal correlations across the alkyne bridge, such as from the ortho-protons of the phenyl ring to the alkyne carbons, and from the methyl protons at positions 1 and 5 to the alkyne carbons, thus confirming the connectivity of the entire molecular skeleton.

The following tables provide expected chemical shift ranges for the proton and carbon atoms in this compound, based on data from analogous structures. docbrown.inforsc.orgwiley-vch.de

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl ring (ortho, meta, para) | 7.30 - 7.60 | Multiplet (m) |

| Mesitylene ring (aromatic H) | ~6.80 - 7.00 | Singlet (s) |

| Mesitylene ring (CH₃ at C1, C5) | ~2.40 | Singlet (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl ring (quaternary) | ~123 |

| Phenyl ring (CH) | 128 - 132 |

| Mesitylene ring (quaternary) | 138 - 141 |

| Mesitylene ring (CH) | ~127 - 129 |

| Mesitylene ring (C-alkyne) | ~122 |

| Alkyne (C≡C) | 88 - 95 |

Solid-State NMR Spectroscopy for Supramolecular Assembly Characterization

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. For compounds like this compound, ssNMR is a powerful tool for characterizing supramolecular assemblies, crystal packing, and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. By analyzing chemical shift anisotropies and internuclear distances (through techniques like Rotational Echo Double Resonance, REDOR), ssNMR can reveal details about π-stacking interactions between the aromatic rings, which are common in the crystal structures of related phenylethynyl compounds. nih.gov This information is complementary to data from X-ray diffraction and is particularly valuable for materials that may not form single crystals suitable for diffraction studies.

Vibrational Spectroscopy Applications (Infrared and Raman)

Analysis of Characteristic Molecular Vibrations and Functional Group Modes

The IR and Raman spectra of this compound are expected to show a number of characteristic absorption bands that confirm the presence of its key structural features. umich.edu

Aromatic C-H Stretching: Sharp bands are expected just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹), corresponding to the C-H stretching vibrations of both the mesitylene and phenyl rings. docbrown.infoopenstax.org

Alkyl C-H Stretching: Stronger absorptions are predicted just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹), arising from the symmetric and asymmetric stretching of the C-H bonds in the three methyl groups. docbrown.info

Alkyne C≡C Stretching: The carbon-carbon triple bond stretch is a key diagnostic peak. It typically appears in the 2200-2240 cm⁻¹ region. Due to the asymmetry of the substitution around the alkyne, this peak should be observable in the IR spectrum, though it is often stronger and sharper in the Raman spectrum.

Aromatic C=C Stretching: A series of sharp peaks in the 1450-1610 cm⁻¹ region corresponds to the stretching vibrations within the benzene (B151609) rings. openstax.org The specific pattern and position of these bands can be indicative of the substitution pattern.

C-H Bending: Strong absorptions in the 690-900 cm⁻¹ range are due to out-of-plane C-H bending vibrations. The exact position is diagnostic of the substitution pattern on the aromatic rings: a strong band around 690-710 cm⁻¹ and another around 730-770 cm⁻¹ would be expected for the monosubstituted phenyl group, while bands characteristic of 1,2,3,5-tetrasubstitution would appear for the mesitylene core. openstax.org

Table 3: Principal Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3080 | IR, Raman |

| Alkyl C-H Stretch | 2850 - 2975 | IR, Raman |

| Alkyne C≡C Stretch | 2200 - 2240 | IR, Raman (strong) |

| Aromatic C=C Stretch | 1450 - 1610 | IR, Raman |

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy can also provide information about the molecule's conformation, specifically the rotational orientation (torsional angles) of the two aromatic rings relative to the rigid ethynyl (B1212043) linker. While rotation around the C-C triple bond is not possible, rotation can occur around the single bonds connecting the alkyne to the rings. The degree of conformational freedom can influence the vibrational spectra. For instance, studies on the related molecule 1,3,5-tris(phenylethynyl)benzene (B53748) have utilized Raman depolarization ratios to probe the planarity of the structure in its ground and excited states. nih.gov Computational modeling combined with experimental IR and Raman data can help determine the lowest-energy conformation and the barriers to rotation, providing a more complete picture of the molecule's dynamic behavior. acs.org

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion with high accuracy, serving as a definitive confirmation of the molecular formula.

For this compound (C₁₉H₁₈), the molecular ion peak ([M]⁺•) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern observed upon ionization (e.g., by Electron Ionization, EI) provides valuable structural information. Key fragmentation pathways can be predicted based on the stability of the resulting carbocations.

Benzylic Cleavage: The most common fragmentation pathway for alkylbenzenes is the loss of a radical to form a stable benzylic cation. For this molecule, the loss of a methyl radical (•CH₃, 15 Da) from the mesitylene ring would produce a highly stable cation at [M-15]⁺. This is expected to be a major peak in the spectrum.

Tropylium Ion Formation: A characteristic fragmentation for compounds containing a benzyl group is the formation of the tropylium ion (C₇H₇⁺) at m/z 91. youtube.com While this molecule does not have a simple benzyl group, rearrangements following fragmentation could potentially lead to this or related stable aromatic cations.

Cleavage around the Alkyne: Fragmentation can also occur around the alkyne bridge, leading to ions corresponding to the phenylethynyl cation (C₈H₅⁺, m/z 101) or the trimethyl-phenyl cation (C₉H₁₁⁺, m/z 119).

Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence and connectivity of the mesitylene and phenylethynyl components.

Table 4: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 246 | Molecular Ion [M]⁺• | [C₁₉H₁₈]⁺• |

| 231 | Loss of •CH₃ | [C₁₈H₁₅]⁺ |

| 119 | Trimethyl-phenyl cation | [C₉H₁₁]⁺ |

| 101 | Phenylethynyl cation | [C₈H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.govresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.netresearchgate.net This precision allows for the calculation of a unique elemental formula.

For this compound, with a molecular formula of C₁₇H₁₆, HRMS is used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass. The difference, measured in parts per million (ppm), serves as a key indicator of the confidence in the assigned formula. A low ppm error provides strong evidence for the molecular formula, a critical first step in structural identification. eurl-pesticides.eu

Table 1: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Hypothetical Found Mass [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|

| C₁₇H₁₆ | 220.12520 | 220.1250 | -0.91 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for assessing the purity of volatile and semi-volatile organic compounds and confirming their identity. pragolab.czuri.edu In this method, the sample is vaporized and passed through a capillary column (e.g., HP-5MS) where components are separated based on their boiling points and interactions with the column's stationary phase. tdi-bi.commdpi.com The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

For a synthesized sample of this compound, GC analysis would ideally show a single, sharp peak, indicating the absence of volatile impurities. The retention time of this peak is a characteristic property under specific analytical conditions. The mass spectrum provides definitive structural confirmation. It would display a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (220 amu). Furthermore, the fragmentation pattern, showing losses of characteristic fragments such as a methyl group (CH₃, loss of 15 amu), provides a molecular fingerprint that confirms the compound's identity. pragolab.cz

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.govrigaku.comwikipedia.org This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. rigaku.comwikipedia.org

Single-Crystal X-ray Diffraction Methodologies

The process begins with the growth of a high-quality single crystal, typically larger than 0.1 mm in all dimensions. wikipedia.org This crystal is then mounted on a diffractometer and exposed to a monochromatic X-ray beam. anton-paar.com The crystal lattice diffracts the X-rays into a unique pattern of reflections, whose intensities and positions are meticulously recorded by a detector. wikipedia.organton-paar.com

Computational software is then used to process this diffraction data. The structure is "solved" by determining the phases of the diffracted waves, which allows for the generation of an electron density map of the unit cell. This map is then interpreted to locate the positions of individual atoms. The final step is refinement, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Phenylethynylbenzene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 105.5 |

| Volume (ų) | 1365 |

| Z (molecules/unit cell) | 4 |

Note: Data are hypothetical but based on typical values for similar organic molecules. nih.gov

For this compound, this analysis would precisely define the dihedral angle between the planes of the trimethylbenzene and phenyl rings, which is influenced by the steric hindrance of the ortho-methyl group. It would also confirm the near-linear geometry of the C-C≡C-C linkage and provide exact bond lengths for all atoms. docbrown.inforesearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond individual molecular geometry, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice, a phenomenon governed by non-covalent intermolecular interactions. mdpi.com These interactions, such as π-stacking and hydrogen bonds, are crucial in determining the material's bulk properties. wikipedia.orgacs.org For this compound, several key interactions are anticipated.

π-stacking: The planar aromatic rings can interact via π-π stacking. wikipedia.orgwikipedia.org This interaction is often in a parallel-displaced or T-shaped arrangement rather than a direct face-to-face sandwich, to minimize electrostatic repulsion and maximize attractive dispersion forces. wikipedia.orgacs.org The centroid-to-centroid distance in such stacks is typically in the range of 3.3 to 3.8 Å.

C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. The methyl groups on the mesitylene ring are likely C-H donors, interacting with the π-electron clouds of neighboring molecules. usu.edursc.org

Modern tools like Hirshfeld surface analysis are used to visualize and quantify these varied intermolecular contacts within the crystal structure, providing a detailed understanding of the packing motifs. rsc.org

Table 3: Common Intermolecular Interactions in Aromatic Hydrocarbon Crystals

| Interaction Type | Description | Typical Distance Range (Å) |

|---|---|---|

| π-π Stacking (Parallel Displaced) | Interaction between the faces of two aromatic rings, offset from one another. | 3.3 - 3.8 (centroid-centroid) |

| C-H···π Interaction | A C-H bond points towards the face of a π-system. | 2.5 - 3.0 (H to π-centroid) |

Advanced Spectroscopic Probes for Electronic Structure and Photophysical Properties

While mass spectrometry and crystallography define molecular structure, spectroscopic techniques are used to probe the electronic properties that arise from that structure. For conjugated molecules like this compound, UV-Visible spectroscopy is particularly informative.

Theoretical and Computational Investigations of 1,3,5 Trimethyl 2 2 Phenylethynyl Benzene

Density Functional Theory (DFT) Calculations for Ground and Excited State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic properties of molecules like 1,3,5-Trimethyl-2-(2-phenylethynyl)benzene. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy for determining ground and excited state characteristics. A common functional used for such organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. DFT methods, such as B3LYP with a 6-31G** basis set, are frequently used for this purpose. researchgate.net

The key conformational feature of this molecule is the rotational freedom around the single bonds of the ethynyl (B1212043) linker. This rotation governs the relative orientation of the trimethylbenzene and phenyl rings. Computational studies on analogous structures, such as 1,3,5-tris(phenylethynyl)benzene (B53748), reveal that the molecule may adopt a non-planar structure in its ground state. nih.gov For this compound, steric hindrance between the ortho-methyl group on the mesitylene (B46885) ring and the adjacent phenyl ring likely forces a significant twist, preventing a fully planar conformation. Analyzing the conformational energy landscape involves calculating the energy at various dihedral angles to map out the rotational barriers and identify the most energetically favorable orientations.

Table 1: Calculated Structural Parameters for a Representative Phenylethynylbenzene Analogue

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C≡C | ~1.21 |

| Caromatic-Cethynyl | ~1.43 | |

| C-C (in phenyl ring) | ~1.40 | |

| Note: Values are typical for phenylethynylbenzene structures optimized using DFT methods. Actual values for the target compound may vary slightly. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org

For π-conjugated systems like this compound, the HOMO is typically distributed across the electron-rich aromatic rings and the ethynyl bridge, while the LUMO is also delocalized over this system. The presence of electron-donating methyl groups on the mesitylene ring would be expected to raise the energy of the HOMO compared to an unsubstituted analogue. DFT calculations can precisely map the electron density distribution of these orbitals. researchgate.net The primary electronic transition, corresponding to the absorption of UV-Vis light, is the HOMO→LUMO transition (a π-π* transition). d-nb.info

Table 2: Representative FMO Data from DFT Calculations

| Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -5.3 to -6.0 |

| LUMO | -1.3 to -2.0 |

| Energy Gap (ΔE) | ~4.0 |

| Note: These are typical energy ranges for substituted arylethynylenes calculated at the B3LYP level. The precise values depend on the specific functional and basis set used. malayajournal.org |

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: Quantum mechanical calculations, particularly using DFT, have become a popular method for predicting ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations can achieve root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov For this compound, DFT would predict distinct shifts for the aromatic protons and the different methyl groups based on their unique electronic environments.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excitations. researchgate.net This allows for the prediction of the maximum absorption wavelength (λ_max) in the UV-Vis spectrum. For a doubly bridged bis(phenylethynyl)benzene, calculations at the TDDFT/CAM-B3LYP/def2-TZVP level showed excellent agreement between the calculated first excitation energy (3.83 eV, 324 nm) and experimental results. d-nb.info Similar calculations for the target molecule would predict the λ_max associated with its principal π-π* transition.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman active vibrational modes of a molecule. semanticscholar.org The calculated frequencies correspond to specific bond stretches, bends, and torsions. For aromatic and ethynyl compounds, characteristic frequencies such as C-H stretches (~3100-3000 cm⁻¹), C≡C stretches (~2200 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹) can be accurately predicted. ajchem-a.com These theoretical spectra are invaluable for interpreting experimental IR and Raman data.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the environment. For this compound, MD simulations could be used to explore its rotational dynamics around the ethynyl linker in a solvent, showing how the molecule samples different conformations and how quickly it transitions between them. Such simulations on related molecules like 1,4-bis(phenylethynyl)benzene have helped in understanding conformational distributions in solution. core.ac.uk

Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a molecule like this compound, these methods could predict the likely sites of electrophilic or nucleophilic attack. For instance, calculations could model the mechanism of addition reactions across the alkyne bond or electrophilic aromatic substitution on either of the phenyl rings. By calculating the activation energy barriers associated with different pathways, the most favorable reaction mechanism can be predicted. nih.gov

Computational Studies on Aromaticity, Steric Strain, and Conjugation Pathways

Computational methods can quantify key structural and electronic concepts that govern the properties of this compound.

Aromaticity: While the two rings are clearly aromatic, computational methods like Nucleus-Independent Chemical Shift (NICS) can quantify the degree of aromaticity and how it is affected by the substituents.

Steric Strain: The close proximity of the ortho-methyl group on the mesitylene ring to the phenylethynyl substituent introduces steric strain. Geometry optimization using DFT can quantify this strain by comparing the energy of the optimized structure to a hypothetical, strain-free reference molecule. This strain is the primary driver for the non-planar conformation of the molecule.

Conjugation Pathways: The extent of π-conjugation between the two aromatic rings through the ethynyl bridge is critical to the molecule's electronic and optical properties. The degree of conjugation is highly dependent on the dihedral angle between the rings. d-nb.info A significant twist, forced by steric hindrance, can disrupt this conjugation, leading to changes in the UV-Vis absorption spectrum (typically a blue shift) compared to a more planar analogue. Computational analysis of the molecular orbitals can visualize and quantify these conjugation pathways. d-nb.info

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of scientific literature reveals a notable absence of dedicated theoretical and computational studies on the chemical compound this compound. While computational methods are extensively used to investigate the structure-property relationships of related aromatic and acetylenic compounds, this specific asymmetrically substituted tolan derivative does not appear to have been the subject of focused research. Consequently, a detailed analysis of its structure-property relationships based on computational approaches, as would be typical for such a molecule, cannot be provided with specific, published research findings.

Generally, computational analyses of similar substituted diphenylacetylene derivatives explore several key aspects. These include the impact of substituent groups on the planarity of the molecule, the electronic communication between the two aromatic rings through the acetylene linker, and the resulting photophysical properties. For instance, the introduction of electron-donating groups, such as methyl groups, is known to affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's absorption and emission spectra.

However, without specific computational data for this compound, any discussion on its specific bond lengths, dihedral angles, HOMO-LUMO gap, or electrostatic potential surface would be purely speculative. Authoritative scientific discourse requires a foundation of peer-reviewed research, which is currently unavailable for this particular compound.

Therefore, while the principles of computational chemistry suggest that the asymmetrical substitution pattern of this compound would lead to unique electronic and steric properties compared to its symmetrical counterparts, the precise nature of these properties remains unquantified in the scientific literature. The generation of detailed research findings and specific data tables, which are the cornerstone of a thorough computational investigation, is contingent on future research being conducted on this molecule.

Applications and Functional Material Development Based on 1,3,5 Trimethyl 2 2 Phenylethynyl Benzene

Precursor in Polymer Chemistry and Macromolecular Architectures

The unique structure of 1,3,5-trimethyl-2-(2-phenylethynyl)benzene, featuring a reactive alkyne group and a substituted aromatic core, makes it a valuable monomer in polymer synthesis. Its incorporation into macromolecular chains allows for the precise tuning of polymer properties.

Synthesis of Poly(arylene ethynylene)s (PAEs) and Related Conjugated Polymers

Poly(arylene ethynylene)s (PAEs) are a significant class of conjugated polymers known for their applications in fields such as fluorescent chemosensing. sigmaaldrich.com The synthesis of these polymers often relies on palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, which joins terminal alkynes with aryl halides. sigmaaldrich.com In this context, derivatives of this compound can be employed as comonomers. For instance, new π-conjugated poly(aryleneethynylene)s that incorporate a 1,3,5-triazine (B166579) unit have been synthesized through polycondensation reactions involving substituted diethynylbenzene monomers. researchgate.net These reactions, catalyzed by systems like Pd(PPh₃)₄ and CuI, lead to polymers with desirable solubility and photoluminescent properties both in solution and in the solid state. researchgate.net

The general synthetic approach for PAEs allows for the creation of alternating copolymers with tailored electronic and optical properties. researchgate.netosti.gov The structural characteristics of the monomers, such as the substitution pattern on the benzene (B151609) ring, directly influence the final properties of the polymer, including its solubility, thermal stability, and charge transport capabilities. researchgate.netebsco.com

Design of Network Polymers and Cross-Linking Strategies

The ethynyl (B1212043) group present in this compound serves as a reactive site for creating cross-linked polymer networks. Cross-linking is a crucial strategy to enhance the thermal stability, mechanical strength, and chemical resistance of polymers. medcraveonline.com Thermally triggered reactions can be used to form these networks. For example, PMMA (poly(methyl methacrylate)) has been effectively cross-linked using molecules containing multiple alkyne functionalities, such as 1,3,5-tris(2-propynyloxy)benzene, resulting in thin films with enhanced dielectric properties and solvent resistance. medcraveonline.com

Similarly, this compound can be conceptualized as a building block in the formation of hyper-cross-linked polymers (HCPs). medcraveonline.com These materials are known for their permanent porosity and high surface areas, which are typically synthesized via Friedel-Crafts chemistry or other C-C bond-forming reactions. medcraveonline.com The rigid structure of the phenylethynylbenzene unit can contribute to the formation of a robust and porous network architecture.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. rsc.org The aromatic and ethynyl moieties of this compound provide sites for such interactions, including π-π stacking and hydrogen bonding.

Molecular Recognition and Self-Assembly Strategies

The principles of molecular recognition and self-assembly are fundamental to creating complex supramolecular structures. Analogous molecules to this compound, such as 1,3,5-tris(phenylethynyl)benzenes with various functional groups, have been synthesized to study their aggregation behavior in the solid state. nih.gov These studies reveal that intermolecular interactions between aryl substituents, triple bonds, and C-H bonds dominate the packing in crystal structures. nih.gov

The self-assembly of such molecules can be directed to form specific architectures. For instance, co-crystallization of fluorinated and non-fluorinated 1,3,5-tris(phenylethynyl)benzenes leads to the formation of 1:1 complexes stabilized by strong phenyl-perfluorophenyl interactions, which can significantly increase the melting point of the resulting co-crystal. nih.gov This demonstrates the potential to control solid-state structures through rational design of the molecular components.

Design of Organic Frameworks and Nanostructures

The rigid, star-shaped geometry of derivatives like 1,3,5-triethynylbenzene (B1295396) makes them ideal building blocks for porous organic frameworks. nih.gov These frameworks can be constructed through coordination to metal ions or through covalent bond formation. For example, a series of multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes have been used as organic linkers to construct coordination polymers with copper ions. nih.govresearchgate.net

Furthermore, the self-assembly of molecules like 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), a phenyl-extended version of trimesic acid, on surfaces can form two-dimensional supramolecular honeycomb networks. mpg.denih.gov These networks possess well-defined nanocavities that can be used to host guest molecules, demonstrating a hierarchical approach to building complex nanostructures. mpg.denih.gov The voids within these networks are suitable for creating ordered arrays of single molecules, which can be released upon a phase transformation of the host network. nih.gov

Contributions to Organic Electronics and Optoelectronic Materials

The conjugated π-system of this compound makes it a candidate for use in organic electronic and optoelectronic devices. Materials built from such units can exhibit useful properties like charge transport and luminescence.

Rigid organic frameworks that feature aryl-alkynyl backbones are known for their efficient π-delocalization, which is a key requirement for applications in light-emitting diodes (LEDs) and non-linear optics. nih.gov The molecular shape and electronic characteristics of the 1,3,5-triethynylbenzene backbone are central to these applications. nih.gov

In the development of materials for organic light-emitting diodes (OLEDs), related structures have shown significant promise. For example, 1,4-bis(2,2-diphenylethenyl)benzene has been used as an efficient electron-transporting and emitting layer, demonstrating bright electroluminescence. nih.gov Similarly, thin films of 1,3,5-triphenylbenzene (B1329565) (TPB) doped into a PMMA matrix have been investigated for their optical and electrical properties, showing potential for use in optoelectronic devices. researchgate.net These examples highlight the potential of the core phenylethynylbenzene structure in developing new materials for organic electronics.

Development of Luminescent Materials and Emitters

While direct and extensive studies on the luminescent properties of this compound are not widely documented, the broader class of phenylethynylbenzene derivatives is known for its emissive characteristics. The emission properties are intrinsically linked to the extent of π-conjugation and the nature of substituents on the aromatic rings. For instance, donor-acceptor substituted tetrakis(phenylethynyl)benzenes (TPEBs) have been shown to be emissive, with the emission spectra being dependent on the substitution pattern and the nature of the donor and acceptor groups. nih.gov The formation of the singlet excited state in these molecules, which is responsible for emission, is attributed to charge recombination between the radical cation and anion. nih.gov

In related systems, such as a doubly bridged bis(phenylethynyl)benzene, a fluorescence quantum yield of 0.6 has been reported in cyclohexane, with a fluorescence lifetime of 0.5 ns at room temperature. nih.gov The photophysical behavior in these molecules is markedly influenced by their geometry, such as the twist angle between the phenyl rings. nih.gov For this compound, the trimethyl substitution would likely influence the emission wavelength and quantum yield through both electronic and steric effects. The electron-donating methyl groups are expected to modulate the energy levels of the frontier molecular orbitals, while the steric hindrance could affect the planarity of the molecule in the excited state, thereby influencing the radiative and non-radiative decay pathways. Further research is required to fully characterize the luminescent potential of this specific compound.

Table 1: Photoluminescent Properties of a Related Phenylethynylbenzene Derivative

| Compound | Solvent | Quantum Yield (Φ) | Lifetime (τ) |

|---|---|---|---|

| Doubly bridged bis(phenylethynyl)benzene | Cyclohexane | 0.6 | 0.5 ns |

| Doubly bridged bis(phenylethynyl)benzene | EPA (77 K) | - | 0.8 ns |

Data pertains to a related compound and is for illustrative purposes. nih.gov

Charge Transport Characteristics and Carrier Mobility Studies

The charge transport properties of organic semiconductors are critical for their application in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For molecules like this compound, charge transport is expected to occur via a hopping mechanism between adjacent molecules in the solid state. The efficiency of this process is governed by the reorganization energy and the electronic coupling between neighboring molecules.

Theoretical studies on related poly(arylene-ethynylene) derivatives have shown that the presence of pendant alkoxy chains can lead to a flattening and separation of the coplanar polymer chains, which in turn decreases the interchain cofacial distance and is expected to enhance electron hopping mobility. nih.gov Similarly, the trimethyl groups in this compound would influence the intermolecular packing and, consequently, the charge carrier mobility.

Research on triphenylamino-ethynyl polycyclic aromatic hydrocarbon derivatives has systematically investigated how backbone topology and substitution patterns regulate charge transport properties. arxiv.org These studies have highlighted that factors such as suppressing high-frequency vibrational modes can reduce reorganization energy. arxiv.org In asymmetrically substituted molecules, the charge transport pathways can be altered, affecting the transfer integrals and mobility. arxiv.orgrsc.org For this compound, the asymmetric substitution pattern is a key structural feature that would dictate its charge transport characteristics. The balance between hole and electron mobility is also a crucial factor for efficient device performance in OLEDs. mdpi.com

Table 2: Charge Carrier Mobility in Related Organic Materials

| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|

| mCP (pristine) | 5.1 x 10⁻⁴ | 1.1 x 10⁻⁴ |

| D1/mCP composite | 1.3 x 10⁻⁴ | 1.3 x 10⁻⁵ |

| D2/mCP composite | 1.7 x 10⁻⁴ | 1.8 x 10⁻⁵ |

| D3/mCP composite | 3.5 x 10⁻⁴ | 3.2 x 10⁻⁴ |

Data for mCP and its composites with benzothiadiazole-containing luminophores (D1, D2, D3) are shown for context on charge transport in organic thin films. mdpi.com

Energy Transfer Processes in Blends and Composites

In multicomponent organic materials, such as blends and composites used in OLEDs and organic photovoltaics, energy transfer between different molecular species is a fundamental process. Förster Resonance Energy Transfer (FRET) is a primary mechanism for non-radiative energy transfer from an excited donor molecule to a ground-state acceptor molecule. wikipedia.orgnih.govedinst.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance) and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. wikipedia.orgedinst.comfrontiersin.org

For a material like this compound, it could potentially act as either a donor or an acceptor in a blend, depending on its photophysical properties relative to the other component. If its emission spectrum overlaps with the absorption spectrum of another material in the blend, and they are in close proximity (typically 1-10 nm), efficient energy transfer can occur. edinst.com This process is crucial for sensitizing the emission from a desired material or for directing excitons to a specific interface for charge separation. The design of FRET-based systems often involves anchoring a donor-acceptor pair in close proximity. nih.gov The trimethyl and phenylethynyl groups of the target compound would influence its absorption and emission profiles, thereby determining its suitability for specific energy transfer pairings.

Non-Linear Optics (NLO) Material Development

The extended π-conjugation provided by the ethynyl linkage in this compound makes it a candidate for non-linear optical (NLO) applications. NLO materials can alter the properties of light, such as its frequency, and are essential for technologies like optical switching and frequency conversion.

Design Principles for Second and Third Harmonic Generation (SHG, THG)

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are NLO phenomena where the frequency of incident light is doubled or tripled, respectively. SHG is a second-order process described by the second-order susceptibility (χ⁽²⁾), which is non-zero only in non-centrosymmetric materials. In contrast, THG is a third-order process governed by the third-order susceptibility (χ⁽³⁾), which is non-zero in all materials, regardless of their symmetry. nih.govucf.edu

For molecular design, achieving a large second-order NLO response often involves creating molecules with a significant change in dipole moment between the ground and excited states, typically through a donor-π-acceptor (D-π-A) architecture. While this compound is not a classic D-π-A molecule, its asymmetry could lead to a non-zero, albeit likely modest, second-order response.

The design of materials for efficient THG focuses on maximizing the third-order susceptibility (χ⁽³⁾). The magnitude of χ⁽³⁾ is related to the delocalization of electrons within the π-conjugated system. ethz.chunm.edu The introduction of the phenylethynyl group into the benzene ring extends this conjugation. The trimethyl substituents, being electron-donating, can further enhance the NLO response by increasing the electron density in the π-system. The third-order optical non-linearity of phenylethynyl-substituted benzenes has been shown to increase with the participation of π-conjugation through the triple bond. nih.gov

Structure-NLO Property Correlations and Enhancement Strategies

The relationship between molecular structure and NLO properties is a key area of research for designing new materials with enhanced performance. For third-order NLO materials, a larger π-conjugated system generally leads to a larger hyperpolarizability (a molecular-level measure of NLO response). The nature and position of substituent groups on the aromatic rings play a crucial role in tuning the NLO properties.

Electron-donating groups, such as the methyl groups in this compound, can increase the third-order NLO response. This is due to their ability to push electron density into the conjugated system, making the π-electrons more polarizable. The asymmetric substitution pattern of the target compound is also a significant factor. While centrosymmetric molecules can have a large χ⁽³⁾, breaking the symmetry can sometimes lead to an enhancement of the NLO properties.

In a study of octupolar oligomers containing 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives, it was found that the first hyperpolarizability (β₀) and the two-photon absorption cross-section increased as the number of octupolar units in the molecules increased. nih.gov This demonstrates a clear strategy for enhancing NLO properties through the extension of the conjugated system and the creation of specific molecular architectures. For this compound, strategies to further enhance its NLO properties could involve extending the conjugation length or introducing stronger donor or acceptor groups.

Table 3: Third-Order NLO Properties of Related Compounds

| Compound | χ⁽³⁾ (esu) | Measurement Technique |

|---|---|---|

| Phenylacetylene (B144264) | - | DFWM |

| 1,4-Bis(phenylethynyl)benzene | - | DFWM |

| 1,3,5-Tris(phenylethynyl)benzene (B53748) | - | DFWM |

Qualitative data from a study on phenylethynyl-substituted benzenes, showing an increase in χ⁽³⁾ with π-conjugation. Specific values were not provided in the abstract. nih.gov

Advanced Catalysis and Ligand Design Incorporating Ethynylbenzene Moieties

The electronic and steric properties of ethynylbenzene derivatives make them interesting candidates for ligand design in transition metal catalysis. The alkyne functionality can coordinate to metal centers, and the substituted benzene ring can be used to tune the steric and electronic environment of the catalyst.

While there are no specific reports detailing the use of this compound as a ligand, the principles of ligand design suggest its potential utility. Palladium-catalyzed cross-coupling reactions, for example, are highly dependent on the nature of the ligands coordinated to the palladium center. nih.govyoutube.com These ligands influence the stability of the catalytic species, the rates of oxidative addition and reductive elimination, and the selectivity of the reaction.

The trimethyl-substituted benzene ring of the target compound would provide a specific steric profile around a coordinated metal center. The electron-donating nature of the methyl groups could also influence the electron density at the metal, thereby affecting its catalytic activity. For instance, in some palladium-catalyzed reactions, more electron-donating ligands can promote the oxidative addition step. The synthesis of palladium complexes with various N-heterocyclic carbene and phosphine (B1218219) ligands is a well-established field, and similar synthetic strategies could potentially be employed to incorporate ethynylbenzene-based ligands. nih.govnih.gov The development of synergistic catalytic systems, for example using palladium and silver, has also shown promise, where the ligand plays a crucial role in promoting different elementary steps of the catalytic cycle. elsevierpure.com The unique structure of this compound offers a platform for the design of novel ligands that could impart unique reactivity and selectivity in catalytic transformations.

Advanced Chemical Transformations and Derivatization Strategies for 1,3,5 Trimethyl 2 2 Phenylethynyl Benzene

Cycloaddition Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the phenylethynyl group is a prime site for cycloaddition reactions, allowing for the construction of new cyclic structures. These transformations are fundamental in expanding the molecular framework and introducing new functionalities.

[2+2] Cycloadditions and Formation of Cyclobutadiene Derivatives

The [2+2] cycloaddition of alkynes is a classical method for synthesizing four-membered rings, such as cyclobutenes and their highly reactive counterparts, cyclobutadienes. While the thermal [2+2] cycloaddition is a forbidden process according to Woodward-Hoffmann rules, photochemical and transition-metal-catalyzed pathways provide viable routes. nih.gov

The dimerization of 1,3,5-trimethyl-2-(2-phenylethynyl)benzene can be envisioned to produce a highly substituted and sterically encumbered cyclobutadiene derivative. Such reactions are often catalyzed by transition metal complexes, which facilitate the coupling of two alkyne units. nih.gov The extreme steric bulk provided by the two mesityl and two phenyl groups would likely enhance the stability of the resulting cyclobutadiene ring, preventing the rapid dimerization that the parent cyclobutadiene undergoes. wikipedia.org

Alternatively, a [2+2] cycloaddition can occur between the ethynyl moiety of the title compound and an alkene, a reaction often promoted by visible light photocatalysis, to yield a cyclobutene derivative. nih.gov

Table 1: Potential [2+2] Cycloaddition Reactions This table presents hypothetical reaction pathways based on established chemical principles.

| Reactant 2 | Catalyst/Conditions | Product Class | Potential Product Structure |

| This compound | Metal Catalyst (e.g., CpCo, CpRh) nih.gov | Cyclobutadiene | 1,3-bis(2,4,6-trimethylphenyl)-2,4-diphenylcyclobutadiene |

| Ethylene | hv (Photochemical) / Photocatalyst nih.gov | Cyclobutene | 1-(2,4,6-trimethylphenyl)-2-phenylcyclobutene |

| Maleimide | hv (Photochemical) researchgate.net | Fused Cyclobutene | Substituted 3-(2,4,6-trimethylphenyl)-4-phenyl-3-azabicyclo[3.2.0]heptane-2,4-dione |

[2+2+2] Cycloadditions and Benzene (B151609) Ring Formation

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes represent a powerful, atom-economical method for the synthesis of highly substituted benzene rings. nih.govacs.org This reaction involves the catalytic cyclotrimerization of three alkyne molecules. For a molecule like this compound, a cross-cycloaddition with two equivalents of a simpler alkyne can lead to the formation of a complex, unsymmetrical polycyclic aromatic compound.

Catalysts based on cobalt, rhodium, nickel, and ruthenium are commonly employed for these transformations. nih.govnih.gov The reaction's efficiency can be influenced by the steric and electronic properties of the alkyne substituents. The bulky mesityl group on the substrate presents a steric challenge, which may necessitate specific catalyst systems to achieve high yields. nih.gov For instance, co-cyclotrimerization with propyne, catalyzed by a rhodium complex, would yield a new hexasubstituted benzene ring fused to the existing aromatic systems.

Table 2: Representative [2+2+2] Cross-Cycloaddition Reaction This table presents a hypothetical reaction pathway based on established chemical principles.

| Co-reactant (2 eq.) | Catalyst System | Potential Product |

| Propyne | Rh(I) complex (e.g., Wilkinson's catalyst) | 1,2-Dimethyl-3-phenyl-4-(2,4,6-trimethylphenyl)benzene |

| Acetylene | CpCo(CO)₂ | 1-Phenyl-2-(2,4,6-trimethylphenyl)benzene |

| Dimethyl acetylenedicarboxylate | Ni(COD)₂ / PPh₃ | Dimethyl 3-phenyl-4-(2,4,6-trimethylphenyl)phthalate |

Click Chemistry (e.g., CuAAC) for Post-Synthetic Functionalization

The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a [3+2] cycloaddition that forms a stable 1,2,3-triazole ring from a terminal alkyne and an azide. beilstein-journals.org

The terminal phenylethynyl group of this compound is an ideal substrate for CuAAC. This reaction allows for the covalent linking of the molecule to a wide variety of other molecules, polymers, or biomolecules, provided they bear an azide functional group. The reaction proceeds under mild conditions, typically using a copper(I) source like copper(II) sulfate with a reducing agent (e.g., sodium ascorbate) in a variety of solvents, including water. This functionalization strategy is robust and highly specific, making it a cornerstone of modern medicinal chemistry and materials science.

For example, reacting this compound with benzyl azide would yield a product where the two aromatic systems are linked by a stable, five-membered triazole ring.

Reactions on the Trimethylbenzene Core

The electron-rich 1,3,5-trimethylbenzene (mesitylene) ring provides a second major site for chemical modification, distinct from the ethynyl moiety.

Electrophilic Aromatic Substitution Reactions

The mesitylene (B46885) core is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methyl groups. These groups are powerful ortho- and para-directors. In contrast, the phenylethynyl substituent at the C2 position is generally considered to be an electron-withdrawing and meta-directing group.

The outcome of an EAS reaction is determined by the interplay of these directing effects. The two available positions for substitution on the mesitylene ring are C4 and C6 (equivalent) and C5.

Positions C4 and C6: These positions are ortho to one methyl group and para to another, making them highly activated. They are also meta to the deactivating phenylethynyl group.

Position C5: This position is ortho to two methyl groups but also ortho to the deactivating group. Furthermore, it is flanked by two bulky substituents (a methyl group and the phenylethynyl group), leading to significant steric hindrance.

Consequently, electrophilic attack is strongly favored at the C4 and C6 positions. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to proceed regioselectively at these sites.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,3,5-trimethyl-2-(2-phenylethynyl)benzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1,3,5-trimethyl-2-(2-phenylethynyl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4,6-Dimethyl-2-(2-phenylethynyl)phenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 4-(2-Phenylethynyl)-2,4,6-trimethylbenzene-1-sulfonic acid |

Functionalization of Methyl Groups

The three methyl groups on the aromatic core can be functionalized via free-radical pathways, most commonly through benzylic halogenation. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light selectively installs a bromine atom at a benzylic position.

Given the three equivalent methyl groups at C1, C3, and C5, mono-bromination would likely occur statistically, but the methyl groups at C1 and C3 are ortho to the bulky phenylethynyl group, which might influence reactivity. Assuming initial functionalization of the C5 methyl group for illustrative purposes, the resulting benzylic bromide, 1-(bromomethyl)-3,5-dimethyl-2-(2-phenylethynyl)benzene, is a versatile synthetic intermediate.

This benzylic halide can readily undergo nucleophilic substitution reactions (SN2) with a variety of nucleophiles to introduce a wide range of functional groups. This two-step sequence provides a powerful method for elaborating the molecular structure far from the ethynyl group.

Table 4: Two-Step Functionalization of a Methyl Group

| Step 1: Benzylic Bromination | Step 2: Nucleophilic Substitution | |

| Reagents: NBS, AIBN, CCl₄, hv | Nucleophile (Nu⁻) | Product Functional Group (-CH₂-Nu) |

| Hydroxide (OH⁻) | Alcohol (-CH₂OH) | |

| Cyanide (CN⁻) | Nitrile (-CH₂CN) | |

| Alkoxide (RO⁻) | Ether (-CH₂OR) | |

| Azide (N₃⁻) | Azide (-CH₂N₃) |

Oxidation and Reduction Chemistry of the Ethynyl Group

The internal ethynyl group in this compound is a versatile functional group that can undergo a variety of oxidation and reduction reactions. These transformations allow for the synthesis of diverse derivatives, including α-diketones, alkenes, and alkanes, often with a high degree of control over stereochemistry.

Oxidation of the Ethynyl Group

The oxidation of internal alkynes, such as the phenylethynyl moiety in the title compound, typically leads to the formation of α-diketones (1,2-diketones). Several reagents and catalytic systems can achieve this transformation. Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond entirely, yielding carboxylic acids. jove.commasterorganicchemistry.com However, milder and more selective methods are available to produce the diketone.

For instance, a combination of potassium persulfate and ambient air can oxidize internal alkynes to the corresponding 1,2-diketones in very good yields without the need for a transition-metal catalyst. organic-chemistry.org Another approach involves a Wacker-type oxidation catalyzed by palladium and copper salts (PdBr2/CuBr2) using molecular oxygen as the oxidant. organic-chemistry.org Ruthenium catalysts with tert-butyl hydroperoxide (TBHP) as the oxidant also provide an efficient route to α-diketones under mild conditions. organic-chemistry.org More recently, visible light-induced oxidation of diarylacetylenes to α-diketones has been developed using a simple copper(II) chloride catalyst and molecular oxygen at room temperature. rsc.org This method is noted for being environmentally benign and economically feasible. rsc.org Mechanochemical methods that mimic ozonolysis, using periodic acid as the oxidizing agent, can also convert internal alkynes into 1,2-diketones at room temperature without hazardous reagents. researchgate.net

Applying these methods to this compound would yield 1-(2,4,6-trimethylphenyl)-2-phenyl-1,2-ethanedione.

Table 1: Oxidation Reactions of this compound

| Reagent/Catalyst System | Conditions | Expected Product | Reference |

|---|---|---|---|

| KMnO₄ (warm, basic) | Aqueous | Cleavage to Benzoic acid and 2,4,6-Trimethylbenzoic acid | jove.com |

| O₃, then H₂O | -78 °C to room temp. | Cleavage to Benzoic acid and 2,4,6-Trimethylbenzoic acid | masterorganicchemistry.com |

| Potassium persulfate (K₂S₂O₈), Air | DMSO | 1-(2,4,6-trimethylphenyl)-2-phenyl-1,2-ethanedione | organic-chemistry.org |

| PdBr₂, CuBr₂, O₂ | Wacker-type oxidation | 1-(2,4,6-trimethylphenyl)-2-phenyl-1,2-ethanedione | organic-chemistry.org |

| Ru catalyst, TBHP | Mild conditions | 1-(2,4,6-trimethylphenyl)-2-phenyl-1,2-ethanedione | organic-chemistry.org |

| CuCl₂, Visible light, O₂ | Room temperature | 1-(2,4,6-trimethylphenyl)-2-phenyl-1,2-ethanedione | rsc.org |

| H₅IO₆ (Periodic acid) | Mechanochemical (ball-milling) | 1-(2,4,6-trimethylphenyl)-2-phenyl-1,2-ethanedione | researchgate.net |

Reduction of the Ethynyl Group

The reduction of the ethynyl group can be controlled to produce either a (Z)-alkene, an (E)-alkene, or a fully saturated alkane. The choice of catalyst and reaction conditions dictates the outcome of the reaction.

Partial Reduction (Semireduction) Partial reduction of an alkyne stops the reaction at the alkene stage. organicchemistrytutor.com The stereochemistry of the resulting alkene is highly dependent on the reagent used.

(Z)-Alkene Formation: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate deactivated with lead salts and quinoline) or a P-2 catalyst (a nickel-boron complex), results in the syn-addition of hydrogen across the triple bond. jove.commasterorganicchemistry.com This process yields the corresponding (Z)-alkene (cis-alkene). organicchemistrytutor.comjove.com For this compound, this would produce (Z)-1,3,5-trimethyl-2-(2-phenylvinyl)benzene.